1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of methyl groups at positions 2 and 7 of the imidazo[1,2-a]pyridine core and an ethanone group at position 6 makes this compound unique.
Vorbereitungsmethoden
The synthesis of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.
Introduction of the Ethanone Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., acetonitrile, dichloromethane), and catalysts (e.g., palladium, platinum).
Wissenschaftliche Forschungsanwendungen
1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s fused bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the presence of the ethanone group can facilitate interactions with nucleophilic residues in proteins, leading to covalent modifications .
Vergleich Mit ähnlichen Verbindungen
1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanol: This compound has an alcohol group instead of an ethanone group, which affects its reactivity and biological activity.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carbonyl chloride: The presence of a carbonyl chloride group makes this compound more reactive and suitable for further functionalization.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12N2O |
---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
1-(2,7-dimethylimidazo[1,2-a]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-7-4-11-12-8(2)5-13(11)6-10(7)9(3)14/h4-6H,1-3H3 |
InChI-Schlüssel |
UDGMIHKNYSDEOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=CN2C=C1C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.